3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a versatile compound used in scientific research. Its unique structure allows for diverse applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the sulfonamide group and the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced benzoxazole compounds.
Scientific Research Applications
3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- 2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Uniqueness
Compared to similar compounds, 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential in various fields of research.
Properties
IUPAC Name |
3-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-20-14-9-12(4-5-15(14)25-17(20)22)26(23,24)19-11-3-2-10-6-7-18-16(21)13(10)8-11/h2-5,8-9,19H,6-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHIUHMJZVRJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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